2-Cyano-3,6-diiodopyridine
Overview
Description
2-Cyano-3,6-diiodopyridine is a heterocyclic organic compound with the molecular formula C6H2I2N2 It is a derivative of pyridine, featuring cyano and diiodo substituents at the 2, 3, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,6-diiodopyridine typically involves the halogenation of pyridine derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2,3,6-trichloropyridine with potassium ferrocyanide in the presence of sodium carbonate and palladium diacetate as catalysts. The reaction is carried out in an organic solvent under inert gas protection at temperatures ranging from 40°C to 200°C for 2-20 hours .
Industrial Production Methods
For industrial production, the method described above can be scaled up, ensuring the use of appropriate safety measures to handle the reagents and reaction conditions. The use of potassium ferrocyanide as a cyanide source is advantageous due to its lower toxicity compared to other cyanides, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,6-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atoms are replaced by other groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and organoboron compounds under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds or other complex structures.
Scientific Research Applications
2-Cyano-3,6-diiodopyridine has several applications in scientific research:
Synthetic and Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.
Material Science: Its derivatives are explored for their optical and fluorescent properties, making them useful in the development of new materials.
Catalysis: It serves as a precursor in the synthesis of catalysts for various organic reactions.
Biological Applications: It is used in the synthesis of nucleosides and nucleotides, which are essential components in biological systems.
Mechanism of Action
The mechanism of action of 2-Cyano-3,6-diiodopyridine and its derivatives involves their interaction with specific molecular targets. For instance, some derivatives exhibit antiproliferative activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group plays a significant role in enhancing the binding affinity of these compounds to their targets, thereby increasing their biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,6-dichloropyridine: Similar in structure but with chlorine atoms instead of iodine.
2-Cyano-3,6-dibromopyridine: Contains bromine atoms instead of iodine.
3-Cyano-2,6-diiodopyridine: The position of the cyano group is different.
Uniqueness
2-Cyano-3,6-diiodopyridine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to chlorine or bromine make it more suitable for certain types of cross-coupling reactions, such as Suzuki-Miyaura coupling .
Properties
IUPAC Name |
3,6-diiodopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZELURVFSDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479398 | |
Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-53-5 | |
Record name | 3,6-Diiodo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827616-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.